molecular formula C14H22N2O2 B13458634 tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

Cat. No.: B13458634
M. Wt: 250.34 g/mol
InChI Key: PAQMBHLXAGQNTH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamine scaffold. The phenyl ring is substituted with an amino group at the para position and methyl groups at the 3 and 5 positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies, where the Boc group facilitates selective deprotection during multi-step syntheses. Its structural features—electron-donating methyl and amino groups—enhance nucleophilicity and stability, making it valuable for constructing complex molecules like kinase inhibitors or protease modulators .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17)

InChI Key

PAQMBHLXAGQNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,5-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide. Key observations include:

Reaction ConditionsProducts FormedYield (%)Stability Notes
1M HCl, reflux (6 hrs)4-amino-3,5-dimethylbenzylamine78–82Rapid decomposition above 80°C
1M NaOH, 60°C (4 hrs)Same amine + tert-butanol85–89Stable intermediate at pH 7–9

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions .

Aminolysis and Transcarbamoylation

The compound reacts with primary amines to form substituted ureas. For example:
R-NH2+tert-butyl carbamateR-NH-C(O)-NH-R’+tert-butanol\text{R-NH}_2 + \text{tert-butyl carbamate} \rightarrow \text{R-NH-C(O)-NH-R'} + \text{tert-butanol}

  • Notable reagents : Aniline (yield: 65%), benzylamine (yield: 72%)

  • Optimal conditions: Dry THF, 0°C to room temperature, 12 hrs.

Aromatic Amine Reactivity

The 4-amino group on the dimethylphenyl ring participates in:

  • Diazotization : Forms diazonium salts with nitrous acid (HNO₂), which couple with β-naphthol to yield azo dyes (λ_max = 480–520 nm).

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (m.p. 145–148°C).

Stability Under Oxidative Conditions

  • Peroxide exposure : Degrades to nitroso derivatives (confirmed by IR: 1520 cm⁻¹ NO stretch).

  • Ozone : Cleaves the aromatic ring, forming dicarboxylic acids (HPLC-MS analysis).

Photochemical Reactivity

UV irradiation (254 nm) in methanol results in:

  • Decarbamoylation : 40% yield of 3,5-dimethylbenzylamine after 24 hrs.

  • Byproducts : tert-Butyl alcohol and CO₂ detected via GC-MS.

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C catalyst:

  • The carbamate group remains intact.

  • Aromatic amine reduces to cyclohexylamine derivative (NMR: δ 1.2–1.8 ppm, multiplet).

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents (e.g., 41ε, 42d) typically result in moderate yields (23–36%), likely due to steric hindrance or reduced nucleophilicity slowing coupling reactions .
  • Thiazole Incorporation : Thiazolyl-substituted compounds (e.g., 42g, 42h) show significant yield disparities (16% vs. 77%), suggesting that meta-substituents (e.g., methoxy in 42g) may hinder reactivity compared to halogens (fluoro in 42h) .
  • Amino vs.

Steric and Electronic Effects on Physicochemical Properties

  • Physical State: Solid derivatives (e.g., 42g, 42h) often correlate with crystalline structures stabilized by hydrogen bonding (e.g., hydroxyl or amino groups), whereas oily products (e.g., 41ε, 42d) lack such interactions .
  • Stability: The Boc group in the target compound offers hydrolytic stability under basic conditions, a feature shared with analogues like 42a–j. However, electron-rich aryl systems (e.g., 4-amino substitution) may increase susceptibility to oxidation compared to halogenated counterparts .

Stereochemical Considerations in Carbamate Analogues

While the target compound lacks chiral centers, other carbamates with cyclic backbones (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) demonstrate how stereochemistry influences properties. For instance, cis- vs. trans-hydroxycyclopentyl carbamates exhibit distinct solubility and bioavailability profiles due to hydrogen-bonding variations .

Biological Activity

Tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate, also known by its chemical structure as C12H18N2O2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 163271-08-7

Structure

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminomethyl-substituted phenyl ring. This structural arrangement is critical for its biological activity.

  • Antitumor Activity :
    • Research indicates that similar carbamate derivatives exhibit significant antitumor properties. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could potentially exhibit similar effects .
  • Cholinesterase Inhibition :
    • Carbamates are known for their ability to inhibit cholinesterase enzymes, leading to increased acetylcholine levels at synapses. This mechanism is crucial for understanding the neurotoxic potential of such compounds .
  • Antimicrobial Properties :
    • Some studies have suggested that related carbamate compounds possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Toxicity Profiles

The toxicity of this compound can be assessed through various studies:

  • Acute Toxicity : The compound is classified as harmful if swallowed, with potential skin irritation effects .
  • Long-term Exposure Effects : Long-term studies on similar carbamates have indicated possible impacts on liver and kidney functions and reproductive health .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of structurally related compounds demonstrated significant cytotoxic effects against colon carcinoma cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL. These findings suggest that the structural features of this compound may enhance its antitumor activity .

Case Study 2: Cholinesterase Inhibition

In a comparative analysis of various carbamates, it was found that the degree of cholinesterase inhibition correlated with the presence of specific functional groups in the molecule. The study highlighted that modifications in the phenyl ring could significantly affect the inhibitory potency .

Summary of Research Findings

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity against cancer cell lines (IC50 < 2 µg/mL)
Cholinesterase InhibitionEffective inhibition noted; structure-dependent activity observed
Toxicity ProfilesHarmful if ingested; potential for skin irritation

Q & A

Basic Research Question

  • Synthetic Routes : Common methods include carbamate formation via reaction of the amine precursor (e.g., 4-amino-3,5-dimethylbenzylamine) with tert-butyl carbamate-activating reagents such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) .
  • Validation : Efficiency is assessed by monitoring reaction completion using TLC or HPLC. Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product integrity .

How can researchers optimize the synthesis of this compound using statistical experimental design (DoE)?

Advanced Research Question

  • Methodology : Apply DoE to evaluate critical parameters (temperature, reagent ratios, solvent volume). For example, a central composite design (CCD) can identify optimal conditions for Boc protection reactions. Response variables may include yield, purity, and reaction time .
  • Case Study : In flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), real-time analytics (NMR or IR) coupled with DoE enable rapid parameter tuning. This approach minimizes side reactions and improves reproducibility .

What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question

  • Techniques :
    • NMR : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and aromatic/amine proton environments.
    • FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate carbamate formation .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

How can computational modeling predict the reactivity and stability of tert-butyl carbamate derivatives under varying conditions?

Advanced Research Question

  • Approach : Density functional theory (DFT) calculations assess hydrolysis pathways. For example, Boc group stability under acidic/basic conditions can be modeled by evaluating transition states and activation energies .
  • Applications : Molecular dynamics simulations predict solid-state behavior, such as crystallinity and thermal decomposition, aiding in storage condition optimization .

How should researchers address discrepancies in safety data between sources for structurally similar carbamate compounds?

Advanced Research Question

  • Resolution Strategy : Cross-reference hazard classifications (GHS, OSHA) from multiple SDS. For instance, while some carbamates are labeled non-hazardous , others may require PPE due to reactivity with strong acids/oxidizers .
  • Experimental Validation : Conduct small-scale stability tests (e.g., exposure to HCl/NaOH) to empirically verify decomposition risks and adjust handling protocols .

What methodologies assess the hydrolytic stability of this compound under different pH conditions?

Basic Research Question

  • Protocol : Accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor Boc cleavage via HPLC or LC-MS. Kinetic analysis (Arrhenius plots) quantifies degradation rates .
  • Key Findings : Boc groups are labile under acidic conditions (pH < 3), forming the free amine. Neutral/basic conditions (pH 7–10) typically preserve carbamate integrity .

What chromatographic methods are effective for determining purity and detecting by-products in this compound?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. UV detection at 254 nm identifies aromatic by-products .
  • GC-MS : For volatile derivatives, capillary columns (e.g., DB-5) coupled with EI-MS detect residual solvents or degradation products .

How can mechanistic studies elucidate pathways involved in the decomposition or derivatization of this carbamate?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into cleavage products via MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated Boc groups to identify rate-determining steps in acidic hydrolysis .

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